molecular formula C18H16Cl2N2O3 B11556475 2,4-Dichloro-N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide

2,4-Dichloro-N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide

Cat. No.: B11556475
M. Wt: 379.2 g/mol
InChI Key: MZQQONUOESMGIF-SRZZPIQSSA-N
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Description

2,4-Dichloro-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzohydrazide core with various substituents, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide typically involves the condensation of 2,4-dichlorobenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using recrystallization or chromatography techniques to obtain the desired product in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,4-Dichloro-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the prop-2-EN-1-yloxy group, for example, may enhance its reactivity and interaction with molecular targets compared to similar compounds .

Properties

Molecular Formula

C18H16Cl2N2O3

Molecular Weight

379.2 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H16Cl2N2O3/c1-3-8-25-16-7-4-12(9-17(16)24-2)11-21-22-18(23)14-6-5-13(19)10-15(14)20/h3-7,9-11H,1,8H2,2H3,(H,22,23)/b21-11+

InChI Key

MZQQONUOESMGIF-SRZZPIQSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC=C

Origin of Product

United States

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